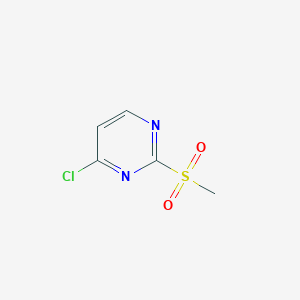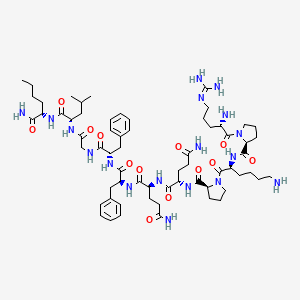
11-Nlenh2-SP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Nlenh2-SP: is a synthetic peptide composed of eleven amino acids. This compound is a modified form of Substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammation . The modification involves the substitution of methionine with norleucine (Nle) at the eleventh position, which can alter its biological activity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Nlenh2-SP typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods: In an industrial setting, the synthesis of this peptide can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide with high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The peptide can undergo oxidation, particularly at the methionine residue if present.
Reduction: Reduction reactions are less common for this peptide but can occur under specific conditions.
Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like DTT (dithiothreitol).
Substitution: Various nucleophiles and electrophiles under mild conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones if methionine were present .
Applications De Recherche Scientifique
Chemistry:
Biology:
Medicine:
Industry:
Mécanisme D'action
The mechanism of action of 11-Nlenh2-SP involves binding to neurokinin receptors, particularly the NK1 receptor. This binding can modulate various signaling pathways, leading to effects on pain perception, inflammation, and other physiological processes . The substitution of norleucine for methionine can enhance the peptide’s stability and alter its interaction with receptors .
Comparaison Avec Des Composés Similaires
Substance P: The unmodified form of the peptide, which contains methionine instead of norleucine.
[Sar9, Met(O2)11]-Substance P: Another modified form with sarcosine at position 9 and oxidized methionine at position 11.
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P: A modified form with multiple substitutions to enhance stability and receptor selectivity.
Uniqueness: 11-Nlenh2-SP is unique due to the substitution of norleucine, which enhances its stability and potentially alters its biological activity compared to other similar peptides .
Propriétés
Formule moléculaire |
C64H100N18O13 |
|---|---|
Poids moléculaire |
1329.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C64H100N18O13/c1-4-5-22-42(54(69)86)75-58(90)46(34-38(2)3)74-53(85)37-73-55(87)47(35-39-17-8-6-9-18-39)79-59(91)48(36-40-19-10-7-11-20-40)80-57(89)43(26-28-51(67)83)76-56(88)44(27-29-52(68)84)77-60(92)50-25-16-33-82(50)63(95)45(23-12-13-30-65)78-61(93)49-24-15-32-81(49)62(94)41(66)21-14-31-72-64(70)71/h6-11,17-20,38,41-50H,4-5,12-16,21-37,65-66H2,1-3H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,87)(H,74,85)(H,75,90)(H,76,88)(H,77,92)(H,78,93)(H,79,91)(H,80,89)(H4,70,71,72)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
Clé InChI |
ZEPTUBCWHRSMIP-SARDKLJWSA-N |
SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
SMILES isomérique |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Séquence |
RPKPQQFFGLX |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


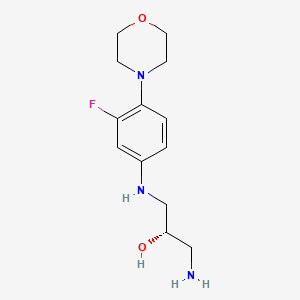
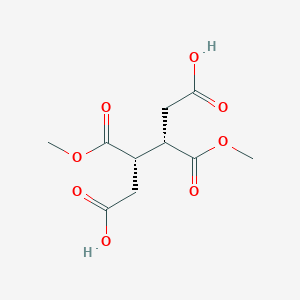


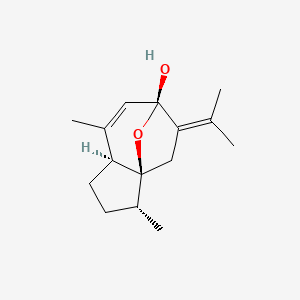
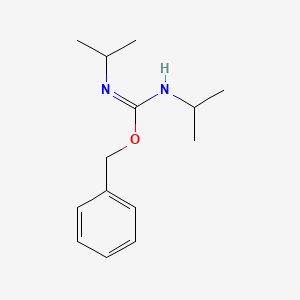
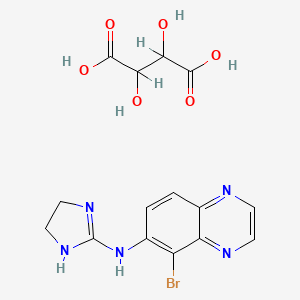
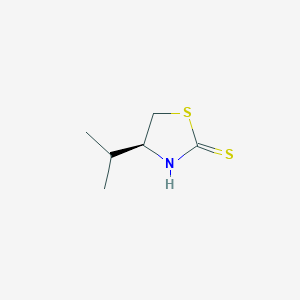
![Ethyl imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631230.png)
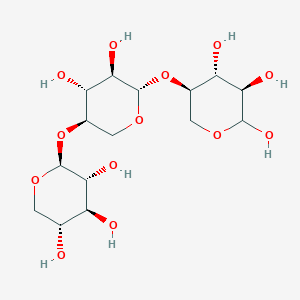
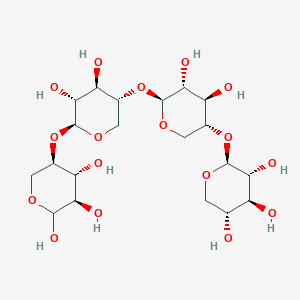

![(6S)-6,7,8,9-Tetrahydro-6-hydroxy-6-hydroxymethyl-1-methylphenanthro[1,2-b]furan-10,11-dione](/img/structure/B1631251.png)
